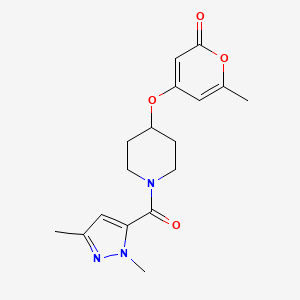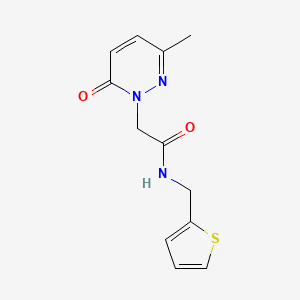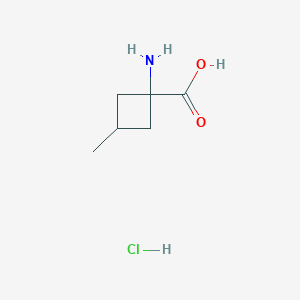
N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” is a compound that contains a pyrrole ring . Pyrrole is a nitrogen-containing heterocycle and is a key structure in drug production . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Chu and coworkers developed a one-pot cascade and metal-free reaction for the synthesis of “trisubstituted pyrrolo [1,2-a] pyrazines” by “1-phenyl-2-(1H-pyrrol-1-yl)ethanone” .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a nitrogen-containing heterocyclic compound . Pyrrole is a key structure in drug production, and almost 84% of molecules have at least one N atom, while 59% have at least one heterocyclic nitrogen .Wissenschaftliche Forschungsanwendungen
Antioxidant, Analgesic, and Anti-inflammatory Properties
Compounds closely related to N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide have been investigated for various biological activities. For instance, a derivative, 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was synthesized and demonstrated notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities (Nayak et al., 2014).
Antimicrobial and Anticholinesterase Activities
Another derivative, 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide, was synthesized and evaluated for antimicrobial and anticholinesterase activities. These compounds showed significant antifungal activity, especially against Candida parapsilosis, although their acetylcholinesterase inhibitory activities were found weak (Yurttaş et al., 2015).
Anticonvulsant Activity
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been explored for their anticonvulsant properties. Several of these molecules displayed activity in maximal electroshock (MES) seizures, particularly the 3-(trifluoromethyl)anilide derivatives. Some also showed efficacy in the 6-Hz screen, an animal model of partial and therapy-resistant epilepsy. These findings highlight the potential of these derivatives in epilepsy treatment (Kamiński et al., 2015).
Potential in Antidepressant and Antipsychotic Medications
Several compounds containing 4-methylpiperazin-1-yl moiety have shown promise as potential antidepressant and antipsychotic medications. For instance, S32212, a compound combining serotonin (5-HT)2C receptor inverse agonism with α2-adrenoceptor antagonism, demonstrated several properties consistent with improved mood and cognitive performance, along with satisfactory tolerance. This suggests its utility in treating conditions like depression and anxiety (Dekeyne et al., 2012).
Antimycobacterial Activity
The pyrrole derivative BM212, which contains a 4-methylpiperazin-1-yl moiety, has shown significant inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. This compound also exhibited bactericidal activity against intracellular bacilli, suggesting its potential use in treating tuberculosis (Deidda et al., 1998).
Neurological Research
Compounds similar to N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide have been studied for their effects on neurological functions. For example, a derivative was synthesized and assessed for its impact on memory abilities in mice, highlighting the potential of these compounds in neurological research and treatment of memory-related disorders (Li Ming-zhu, 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(4-methylpiperazin-1-yl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-19-11-13-21(14-12-19)18-17(22)16(20-9-5-6-10-20)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXRJSQAUZHFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2600020.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2600023.png)
![Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate](/img/structure/B2600024.png)

![Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate](/img/structure/B2600028.png)

![1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid](/img/structure/B2600031.png)


![2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2600036.png)


![7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2600041.png)